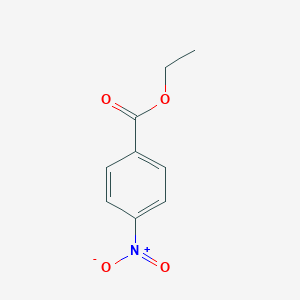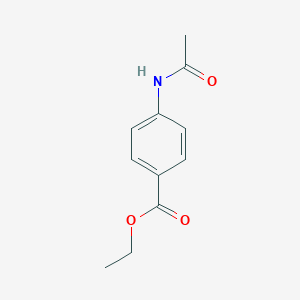![molecular formula C21H28ClN3S B195713 N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine CAS No. 19077-20-4](/img/structure/B195713.png)
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine
Descripción general
Descripción
“N’-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N’-trimethylpropane-1,3-diamine” is a chemical compound that is related to perphenazine , a piperazinyl phenothiazine . It is also known as Chlorpromazine Hydrochloride Impurity B .
Synthesis Analysis
The synthesis of related compounds like Chlorpromazine can be achieved from 2-chloro-10H-phenothiazine by alkylation with 3-dimethylaminopropylchloride in the presence of sodium amide .Aplicaciones Científicas De Investigación
Antifungal and Anticonvulsant Activities
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine and its derivatives have demonstrated potential antifungal and anticonvulsant properties. Srivastava, Srivastava, and Srivastava (2001) found that specific derivatives of this compound exhibit significant antifungal and anticonvulsant activities (Srivastava, S. Srivastava, & S. D. Srivastava, 2001).
Neuroprotective Agents for Alzheimer's Disease
The compound has shown promise as a neuroprotective agent and is being considered for the treatment of Alzheimer's disease. González-Muñoz et al. (2011) reported its effectiveness as a neuroprotectant and selective butyrylcholinesterase inhibitor, which is crucial for Alzheimer's therapy (González-Muñoz et al., 2011).
Antioxidant Properties
Research has also indicated the antioxidant potential of related thiazole derivatives. Jaishree et al. (2012) synthesized novel thiazole derivatives, showing potent antioxidant activities in vitro (Jaishree, Ramdas, Sachin, & Ramesh, 2012).
Antimalarial Activity
Burgess et al. (2006) demonstrated the efficacy of a similar compound against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, offering a new direction in antimalarial drug design (Burgess, Selzer, Kelly, Smilkstein, Riscoe, & Peyton, 2006).
Antiparasitic Properties
Khan et al. (2000) found that certain derivatives can inhibit trypanothione reductase from Trypanosoma cruzi, pointing to its potential application in treating diseases like African trypanosomiasis, Chagas disease, and leishmaniasis (Khan, Austin, Chan, Yin, Marks, Vaghjiani, Kendrick, Yardley, Croft, & Douglas, 2000).
Safety And Hazards
While specific safety and hazards of “N’-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N’-trimethylpropane-1,3-diamine” are not mentioned in the search results, it’s important to note that related compounds like perphenazine have been associated with increased mortality in elderly patients with dementia-related psychosis .
Propiedades
IUPAC Name |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28ClN3S/c1-23(2)12-6-13-24(3)14-7-15-25-18-8-4-5-9-20(18)26-21-11-10-17(22)16-19(21)25/h4-5,8-11,16H,6-7,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQCMXWJPGAJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N,N'-trimethylpropane-1,3-diamine | |
CAS RN |
19077-20-4 | |
| Record name | 1,3-Propanediamine, N-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)-N,N',N'-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1-(3-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)PROPYL)-N1,N3,N3-TRIMETHYL-1,3-PROPANEDIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5S3FXN3C4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










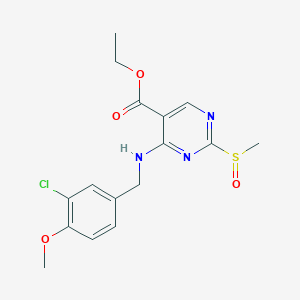
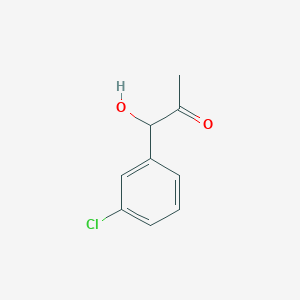
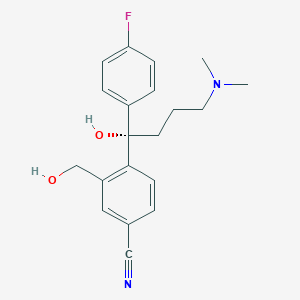
![5-[3-(dimethylamino)propyl]-5H-dibenzo[a,d]cyclohepten-5-ol](/img/structure/B195662.png)

